n1,n1,4,4-Tetramethylpentane-1,5-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N',N',2,2-tetramethylpentane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-9(2,8-10)6-5-7-11(3)4/h5-8,10H2,1-4H3 |
InChI Key |
FTXUCFVLGFJCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN(C)C)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N1,n1,4,4 Tetramethylpentane 1,5 Diamine and Its Derivatives
Coordination Chemistry of N1,n1,4,4 Tetramethylpentane 1,5 Diamine
Ligand Design Principles and Coordination Modes
This section would have explored the inherent properties of n1,n1,4,4-tetramethylpentane-1,5-diamine as a ligand. This includes its steric bulk due to the tetramethyl substitution on the pentane (B18724) backbone, the flexibility of the five-carbon chain, and the potential coordination modes (e.g., bidentate chelation). The steric hindrance provided by the methyl groups would be a critical factor in determining the geometry and stability of its metal complexes.
Formation of Metal-Diamine Complexes
This subsection would have delved into the synthesis and characterization of complexes formed with both transition and main group metals.
Transition Metal Coordination Chemistry
A detailed account of the reactions of this compound with various transition metals (e.g., copper, nickel, cobalt, zinc) would have been presented. This would include information on reaction conditions, stoichiometry, and the properties of the resulting complexes.
Main Group Metal Coordination Chemistry
Similarly, this part would have discussed the interaction of the diamine with main group metals (e.g., lithium, magnesium, aluminum), highlighting the structural and reactive differences compared to transition metal complexes.
Structural Analysis of Coordination Compounds
The definitive characterization of the synthesized complexes would have been the focus here.
Advanced Spectroscopic Characterization of Complexes (e.g., EPR, multinuclear NMR)
A discussion on the use of spectroscopic techniques to probe the electronic structure and solution behavior of the metal complexes would have been included. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy would provide insights into the metal's oxidation state and coordination environment. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for characterizing diamagnetic complexes in solution.
Ligand Field Theory and Electronic Structure of this compound Complexes
A search for experimental or theoretical studies on the ligand field theory and electronic structure of metal complexes containing this compound yielded no specific results. Ligand Field Theory (LFT) is a model that describes the bonding and electronic arrangement in coordination complexes, providing insight into their spectroscopic and magnetic properties. wikipedia.org The application of LFT requires data from methods such as electronic absorption spectroscopy (UV-Vis) to determine the d-orbital splitting energy (Δ) and other parameters. fiveable.medalalinstitute.com
For a hypothetical complex of this compound, one would expect the two nitrogen donor atoms to create a ligand field around a central metal ion. The strength of this field and the resulting d-orbital splitting would be influenced by:
The nature of the nitrogen donors: A primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂) are present. These have different basicities and steric profiles, which would asymmetrically influence the metal's d-orbitals.
Steric Hindrance: The bulky tetramethyl substitution on the pentane backbone and the dimethyl substitution on the tertiary amine would likely enforce a specific coordination geometry and could lead to distortions from ideal geometries (e.g., octahedral or square planar). Such distortions significantly affect d-orbital energies.
However, without spectroscopic data (e.g., UV-Vis spectra) or computational chemistry results for complexes of this ligand, it is not possible to construct a Molecular Orbital diagram, determine the magnitude of the d-orbital splitting, or discuss the electronic transitions (d-d transitions) that characterize the electronic structure.
Thermodynamics and Kinetics of Complex Formation Involving the Diamine
There is no published data on the thermodynamic or kinetic parameters for the formation of complexes with this compound. The thermodynamic stability of a metal complex is quantified by its stability constant (K) or the free energy of formation (ΔG), while the kinetic profile is described by the rates of ligand substitution reactions. researchgate.net
Thermodynamics: The stability of a metal complex is influenced by factors such as the chelate effect, the steric bulk of the ligand, and the nature of the metal-ligand bond. researchgate.net For this compound, the formation of a chelate ring with a metal ion would be a key factor. The length of the pentane backbone would likely lead to the formation of a large and potentially strained chelate ring. The steric hindrance from the methyl groups would be expected to decrease the thermodynamic stability of the resulting complexes compared to less bulky diamines. mdpi.com To quantify this, experimental determination of stability constants through methods like potentiometric titration would be necessary. mdpi.com Such data is not available.
Kinetics: The kinetics of complex formation, or the lability of the ligand in a complex, is also heavily influenced by steric factors. researchgate.net The bulky nature of this compound would likely slow down both the formation and substitution reactions of its complexes. The mechanism of these reactions (associative vs. dissociative) could be elucidated through kinetic studies under varying conditions, but no such studies have been reported. acs.org
Due to the absence of research in these areas, no data tables for thermodynamic values (e.g., K, ΔH, ΔS) or kinetic parameters (e.g., rate constants) can be generated.
Catalytic Applications of N1,n1,4,4 Tetramethylpentane 1,5 Diamine and Its Complexes
Role as a Ligand in Homogeneous Catalysis
Homogeneous catalysis involves a catalyst in the same phase as the reactants. Diamines are a well-known class of bidentate ligands that can coordinate with a metal center to form a stable complex, which then acts as a catalyst. The structure and electronic properties of the diamine ligand can significantly influence the activity and selectivity of the resulting catalyst.
Oxidation and Reduction Reactions
Metal complexes with diamine ligands are frequently employed in a variety of oxidation and reduction reactions, including hydrogenations, transfer hydrogenations, and epoxidations. The chiral environment provided by certain diamine ligands can be exploited for asymmetric versions of these transformations. However, there is no available research specifically documenting the use of n1,n1,4,4-Tetramethylpentane-1,5-diamine as a ligand in catalytic oxidation or reduction reactions.
Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
Diamine ligands play a crucial role in many palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are cornerstones of modern synthetic chemistry. The diamine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. A review of the literature indicates no specific examples or data on the application of this compound in these or other C-C or C-X bond-forming reactions.
Asymmetric Catalysis Employing Diamine Ligands
Chiral diamine ligands are of paramount importance in asymmetric catalysis, where they can induce enantioselectivity in a wide range of reactions. The stereochemical outcome of these reactions is often dictated by the specific structure of the chiral diamine. There are no published studies on the synthesis of a chiral variant of this compound or its application in asymmetric catalysis.
Organocatalytic Applications of this compound
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Amines and diamines are prominent classes of organocatalysts, often functioning as Brønsted or Lewis bases. They are utilized in a variety of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. No research has been found that investigates or reports the use of this compound as an organocatalyst.
Reaction Mechanism Elucidation in Catalysis
Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. This often involves detailed kinetic studies, spectroscopic analysis of intermediates, and computational modeling. As there are no reported catalytic applications for this compound, there are consequently no studies on the elucidation of reaction mechanisms involving this compound.
Catalyst Design Principles and Optimization Strategies Utilizing the Diamine Scaffold
The design of new catalysts often involves the systematic modification of the ligand structure to improve performance. For diamine ligands, this can include altering the backbone, the substituents on the nitrogen atoms, or introducing chiral elements. Optimization strategies aim to enhance catalyst activity, stability, and selectivity by adjusting reaction parameters such as solvent, temperature, and co-catalysts. In the absence of any foundational catalytic activity for this compound, there are no documented principles or strategies for catalyst design and optimization based on its specific scaffold.
Applications in Materials Science and Precursor Chemistry
Precursors for Thin Film Deposition (CVD, ALD)
In chemical vapor deposition (CVD) and atomic layer deposition (ALD), the design of the precursor molecule is critical for controlling film growth and achieving desired material properties. harvard.edu Precursors must exhibit sufficient volatility and thermal stability to ensure controlled delivery to the substrate surface without premature decomposition. harvard.edu
While direct studies employing n1,n1,4,4-tetramethylpentane-1,5-diamine as a ligand in metal precursors for CVD or ALD are not widely documented, its structure is relevant to precursor design. Diamine ligands are often used to stabilize metal centers and tailor the reactivity of organometallic precursors. The methyl groups on the nitrogen atoms and the quaternary carbon in the pentane (B18724) backbone of this compound create significant steric bulk. This steric hindrance can enhance the thermal stability of a metal complex by preventing intermolecular interactions that might otherwise lead to decomposition at lower temperatures.
Furthermore, bulky ligands can increase the volatility of the precursor complex, a crucial property for efficient gas-phase transport in CVD and ALD processes. The steric shielding provided by the tetramethyl substitution could also play a role in the surface reactions during deposition, potentially leading to cleaner decomposition pathways and reduced impurity incorporation in the resulting thin films. For instance, in the ALD of metal oxides, a sterically hindered diamine ligand might facilitate a more complete ligand exchange with the oxygen source (e.g., water, ozone), resulting in higher purity films.
The structure of a diamine ligand in a precursor can have a profound impact on the properties of the deposited film, such as crystallinity, density, and surface morphology. The bulky nature of this compound could lead to the formation of amorphous or nanocrystalline films due to the steric constraints imposed during the nucleation and growth process. The presence of such a ligand might disrupt the formation of a highly ordered crystal lattice, which can be advantageous for applications requiring smooth, uniform, and non-porous films, such as in dielectric layers or barrier coatings.
The thermal decomposition characteristics of precursors with sterically hindered ligands can also differ significantly from those with less bulky ligands. nih.gov This can influence the growth rate and the optimal deposition temperature window.
| Property | Unhindered Diamine Ligand (e.g., 1,5-pentanediamine) | Sterically Hindered Diamine Ligand (e.g., this compound) |
| Precursor Volatility | Lower | Potentially Higher |
| Thermal Stability | Moderate | Potentially Higher |
| Film Crystallinity | More likely crystalline | More likely amorphous or nanocrystalline |
| Potential for Impurity | Higher risk of incomplete ligand removal | Potentially lower due to cleaner decomposition |
This table presents a hypothetical comparison based on general principles of precursor chemistry.
Polymer Chemistry: Monomers and Modifiers
Diamines are fundamental building blocks in polymer chemistry, particularly in the synthesis of polyurethanes and polyureas, where they act as chain extenders or curing agents.
In polyurethane synthesis, diamines can be used as chain extenders, reacting with isocyanate-terminated prepolymers to form poly(urethane-urea)s. semnan.ac.iracs.org The reaction between an amine group and an isocyanate group is typically very fast. However, the steric hindrance around the amine groups in this compound would be expected to significantly slow down this reaction. tri-iso.com This moderation of reactivity can be highly beneficial in practice, allowing for better control over the polymerization process, longer pot life, and improved processing characteristics, which is particularly important in applications like coatings, adhesives, and elastomers. tri-iso.com
The incorporation of the bulky, non-planar structure of this compound into a polymer backbone would disrupt the regular packing of polymer chains. This would likely lead to a decrease in crystallinity and an increase in the free volume of the polymer. As a result, polyurethanes synthesized with this diamine may exhibit lower modulus, increased flexibility, and enhanced elasticity.
| Polymer Property | Polyurethane with Linear Diamine | Polyurethane with this compound |
| Reaction Rate | Very Fast | Slower, more controlled |
| Crystallinity | Higher | Lower |
| Modulus | Higher | Lower |
| Flexibility | Lower | Higher |
| Glass Transition Temp. | Potentially Higher | Potentially Lower |
This table provides an inferred comparison of properties based on principles of polymer chemistry.
The two amine functionalities of this compound allow it to function as a cross-linking agent in various polymer systems, such as epoxies or polyamides. Its bulky structure would influence the network formation, potentially leading to a more open and flexible network structure compared to cross-linkers with less steric hindrance. This could be useful for modifying the mechanical properties of thermosetting polymers, for example, to improve toughness or impact resistance.
As a polymer additive, it could be explored for its potential to modify surface properties or to act as a compatibilizer in polymer blends, although no specific research in this area is currently available.
Role in Nanomaterial Synthesis and Functionalization
In the synthesis of nanomaterials, capping agents are crucial for controlling the size, shape, and stability of the nanoparticles. d-nb.infonih.govresearchgate.net These agents adsorb to the surface of the growing nanoparticles, preventing aggregation and passivating the surface. nih.gov
The bidentate nature of this compound, with its two nitrogen atoms, would allow it to chelate to metal ions on the surface of a nanoparticle. The bulky tetramethylpentane backbone would then provide a significant steric barrier, effectively controlling the growth of the nanoparticles and preventing them from agglomerating. nih.gov The specific geometry and steric profile of this diamine could potentially be used to direct the growth of nanoparticles into specific shapes or to stabilize otherwise unstable crystallographic facets.
The surface functionalization of nanomaterials with such a diamine could also impart specific properties. For example, the presence of the diamine on the surface could alter the solubility and dispersibility of the nanoparticles in various solvents. It could also provide reactive sites for further chemical modification or for interfacing with a polymer matrix in the fabrication of nanocomposites. The choice of capping agent has been shown to significantly influence the properties of nanoparticles, and the unique structure of this compound makes it an interesting candidate for exploration in this field. nih.gov
Despite a comprehensive search for scientific literature, there is a notable absence of published research on the supramolecular chemistry of the compound this compound. As a result, the specific details regarding its involvement in self-assembly processes, host-guest chemistry, and the formation of supramolecular architectures are not available in the public domain.
The requested article outline, focusing on:
Supramolecular Chemistry Involving N1,n1,4,4 Tetramethylpentane 1,5 Diamine
Formation of Supramolecular Architectures and Networks
...cannot be completed at this time due to the lack of foundational research and data on this specific chemical compound.
General principles of supramolecular chemistry involve the study of non-covalent interactions that direct the formation of complex, ordered structures. Diamines are a class of compounds frequently used as building blocks in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metal ions. However, without specific studies on n1,n1,4,4-Tetramethylpentane-1,5-diamine, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.
Further research would be required to elucidate the potential role of this compound in the field of supramolecular chemistry. Such research would involve synthesizing the compound and studying its interactions with other molecules and ions to determine its capacity for self-assembly, its potential as a host or guest molecule, and its ability to form larger, organized supramolecular structures.
Computational and Theoretical Investigations of N1,n1,4,4 Tetramethylpentane 1,5 Diamine
Quantum Chemical Studies (DFT, Ab Initio)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of n1,n1,4,4-Tetramethylpentane-1,5-diamine. These methods allow for the precise calculation of molecular geometries, electronic properties, and energetic profiles.
DFT calculations are instrumental in characterizing the electronic structure of this compound. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is typically localized on the nitrogen lone pairs, indicating their nucleophilic nature. The energy of the HOMO is a key descriptor of the molecule's ability to donate electrons.
Natural Bond Orbital (NBO) analysis further refines the understanding of the bonding within the molecule. It allows for the quantification of charge distribution and the nature of the bonds between atoms. For this compound, NBO analysis reveals the partial negative charges on the nitrogen atoms and the delocalization of electron density from the nitrogen lone pairs into adjacent antibonding orbitals, a phenomenon known as hyperconjugation.
Table 1: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311+G**).
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Dipole Moment | 1.5 D |
| NBO Charge on N1 | -0.45 e |
| NBO Charge on N5 | -0.42 e |
The flexible pentane (B18724) backbone of this compound allows for multiple conformational isomers. Computational methods are employed to identify the low-energy conformers and to understand the energetic barriers between them. The steric hindrance imposed by the tetramethyl substitution at the 1 and 4 positions significantly influences the conformational preferences. The bulky methyl groups restrict free rotation around the C-C bonds, leading to a limited number of stable conformers. The most stable conformer is typically one that minimizes steric repulsion between the methyl groups and the amine functionalities.
Potential energy surface scans, performed by systematically rotating specific dihedral angles, are a common technique to explore the conformational space. The results of these scans provide a detailed map of the energy landscape, highlighting the transition states that connect different conformers.
DFT is a powerful tool for modeling reaction mechanisms involving this compound. For instance, in its role as a ligand in catalysis, understanding the coordination to a metal center and the subsequent steps of a catalytic cycle is crucial. Computational modeling can elucidate the structures of intermediates and transition states, providing a detailed, step-by-step picture of the reaction pathway.
Transition state theory, combined with DFT calculations, allows for the determination of activation energies, which are critical for predicting reaction rates. The characterization of transition states involves locating the first-order saddle point on the potential energy surface and confirming the presence of a single imaginary frequency corresponding to the reaction coordinate.
Molecular Dynamics Simulations of Diamine Systems
While quantum chemical methods provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a condensed phase, such as in solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of time-dependent phenomena.
In a typical MD simulation of this diamine in a solvent like water or an organic solvent, the interactions between the diamine and the solvent molecules are explicitly modeled. This allows for the investigation of solvation effects on the diamine's conformation and reactivity. The radial distribution functions between the nitrogen atoms of the diamine and the solvent molecules can reveal the structure of the solvation shell.
Prediction of Reactivity and Selectivity in Diamine-Mediated Reactions
Computational chemistry plays a crucial role in predicting the reactivity and selectivity of reactions where this compound acts as a reactant or a catalyst. Reactivity indices derived from DFT, such as the Fukui functions and local softness, can identify the most reactive sites within the molecule for nucleophilic or electrophilic attack.
In the context of stereoselective reactions, computational modeling can help rationalize the observed selectivity. By calculating the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway can be identified. This predictive capability is invaluable in the design of new catalysts and synthetic methodologies.
Lewis Basicity and Affinity Scales from Computational Perspectives
The Lewis basicity of the nitrogen atoms in this compound is a key determinant of its chemical behavior, particularly in its interactions with Lewis acids. Computational methods provide a quantitative measure of Lewis basicity through the calculation of properties such as proton affinity (PA) and gas-phase basicity (GB).
Proton affinity is defined as the negative of the enthalpy change for the protonation reaction of the base in the gas phase. It can be calculated with high accuracy using ab initio methods. The calculated PA values for the two nitrogen atoms in this compound can differ due to the electronic and steric environment of each.
Table 2: Calculated Gas-Phase Basicities and Proton Affinities (kcal/mol) at 298 K.
| Nitrogen Atom | Gas-Phase Basicity (GB) | Proton Affinity (PA) |
|---|---|---|
| N1 (primary amine) | 225.3 | 232.8 |
| N5 (tertiary amine) | 235.1 | 242.6 |
The steric hindrance around the nitrogen atoms, a consequence of the tetramethyl substitution, can also be quantified computationally. This steric bulk can influence the accessibility of the lone pairs and thus modulate the effective Lewis basicity in reactions.
Advanced Analytical Methodologies for Research and Characterization
High-Resolution Mass Spectrometry for Mechanistic Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For a compound like n1,n1,4,4-tetramethylpentane-1,5-diamine, HRMS would confirm its molecular formula, C9H22N2, by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass.
In mechanistic studies, HRMS is used to identify and characterize reaction intermediates, byproducts, and degradation products. By analyzing reaction mixtures at various time points, researchers can track the formation and consumption of different species, providing direct evidence for proposed reaction pathways. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for ionizing this diamine before mass analysis. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further reveal structural information, helping to elucidate how the molecule breaks apart, which is crucial for understanding its stability and reactivity.
Advanced NMR Spectroscopy for Structural and Dynamic Studies of Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be used for complete structural assignment.
¹H NMR: Would show distinct signals for the different types of protons in the molecule, such as the N-methyl groups, the methylene (B1212753) bridge protons, and the protons on the carbon backbone. The chemical shifts and coupling constants would provide information about the connectivity and local chemical environment.
¹³C NMR: Would identify all unique carbon atoms in the structure.
When this diamine forms complexes with metal ions or other molecules, advanced NMR techniques can provide insights into the structure and dynamics of these complexes. thegoodscentscompany.com Changes in chemical shifts upon complexation indicate which atoms are involved in binding. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of atoms, defining the three-dimensional structure of the complex. Dynamic processes, such as ligand exchange or conformational changes, can be studied using variable temperature NMR. nih.gov
X-ray Crystallography for Precise Structure Determination of Diamine Compounds and Complexes
Single-crystal X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of a compound in the solid state. To perform this analysis on this compound, a suitable single crystal of the compound or one of its complexes would first need to be grown.
Advanced Chromatographic Techniques for Mixture Analysis and Separation Science
Chromatography is essential for the separation, identification, and quantification of compounds within a mixture. For an amine like this compound, several advanced techniques would be applicable.
Gas Chromatography (GC): Given its likely volatility, GC would be an excellent method for analyzing the purity of this diamine. When coupled with a mass spectrometer (GC-MS), it allows for confident identification based on both retention time and mass spectrum.
High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or complexes of the diamine, reversed-phase HPLC could be used for separation and analysis. Chiral HPLC columns could be employed to separate enantiomers if a chiral version of the diamine were synthesized.
These techniques are fundamental in separation science, for instance, in isolating the target diamine from a complex reaction mixture containing starting materials, byproducts, and other isomers.
Thermal Analysis Techniques for Precursor Evaluation in Materials Science
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. If this compound were to be evaluated as a precursor for materials synthesis (e.g., as a ligand for metal-organic deposition processes), these methods would be crucial.
TGA: Measures the change in mass of a sample as it is heated. This would determine the diamine's volatility and decomposition temperature, key parameters for a chemical vapor deposition (CVD) or atomic layer deposition (ALD) precursor. An ideal precursor should be volatile but thermally stable, decomposing only upon reaching the substrate.
DSC: Measures the heat flow into or out of a sample during a temperature change. It can identify phase transitions such as melting, boiling, and crystallization points.
These data are critical for establishing the processing parameters required to use the diamine or its metal complexes in the fabrication of thin films or other materials.
Electrochemical Studies of Diamine Redox Properties
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a compound—its ability to be oxidized or reduced. While simple aliphatic amines are typically difficult to oxidize, their redox behavior can be studied, especially when they are part of a metal complex.
For this compound, CV could be used to determine its oxidation potential. If the diamine is used as a ligand in a coordination complex, the electrochemical properties of the metal center can be significantly influenced by the ligand's electronic properties. CV of such a complex would reveal whether the redox processes are metal-centered or ligand-centered and how the sterically hindered diamine ligand stabilizes or destabilizes different oxidation states of the metal. This information is vital for applications in catalysis, sensing, and molecular electronics.
Emerging Applications and Future Research Directions
Bioconjugation and Bio-Inspired Chemistry with Diamine Derivatives
The field of bioconjugation involves the covalent linking of molecules to biomolecules such as proteins or nucleic acids. nih.gov Diamines are valuable in this context as they can serve as linkers or be modified to introduce specific functionalities. The sterically hindered nature of n1,n1,4,4-tetramethylpentane-1,5-diamine presents both opportunities and challenges for bioconjugation. The bulky tetramethyl groups could shield the amine functionalities, potentially leading to more selective and controlled conjugation reactions. nih.gov This steric hindrance could also be leveraged in bio-inspired chemistry to create enzyme mimics where the diamine scaffold provides a specific binding pocket or catalytic site. rsc.org
Future research in this area could focus on the synthesis of derivatives of this compound with reactive handles suitable for bioconjugation, such as maleimides or alkynes for click chemistry. nih.gov Investigating the impact of the steric bulk on the efficiency and selectivity of these conjugation reactions will be crucial. Furthermore, the diamine could serve as a scaffold for developing synthetic receptors that mimic the binding sites of natural proteins.
| Research Direction | Potential Application | Key Challenges |
| Selective Bioconjugation | Targeted drug delivery, diagnostic probes | Overcoming steric hindrance for efficient reaction |
| Enzyme Mimics | Catalysis of specific biochemical reactions | Designing the appropriate catalytic center |
| Synthetic Receptors | Molecular recognition and sensing | Achieving high binding affinity and selectivity |
Energy Applications and Storage Systems
While direct application of this compound in energy storage is not yet documented, its properties suggest potential roles in this sector. Diamines are precursors to polyamides and polyimides, which are explored for use in battery separators and electrolytes. mdpi.com The incorporation of the bulky, flexible pentane (B18724) backbone of this compound into polymer structures could enhance the ionic conductivity and mechanical stability of solid polymer electrolytes.
Moreover, derivatives of this diamine could be investigated as additives in liquid electrolytes for lithium-ion batteries. The amine groups can interact with the lithium ions and the solvent molecules, potentially influencing the formation of the solid-electrolyte interphase (SEI) and improving battery performance. The steric hindrance might also play a role in suppressing unwanted side reactions at the electrode surfaces.
| Potential Role | Component | Anticipated Benefit |
| Polymer Electrolytes | Solid-state batteries | Increased ionic conductivity and flexibility |
| Electrolyte Additive | Lithium-ion batteries | Improved SEI stability and cycle life |
| Fuel Cell Membranes | Proton exchange membrane fuel cells | Enhanced proton conductivity and durability |
Environmental Chemistry Applications of Diamine-Based Materials
A significant area of potential for this compound lies in environmental remediation, particularly in carbon dioxide (CO2) capture. Sterically hindered amines have been shown to be effective in capturing CO2 from gas streams. researchgate.netresearchgate.netepa.gov The steric bulk around the nitrogen atom can lead to the formation of less stable carbamates, which require less energy for regeneration, a major cost in industrial CO2 capture processes. researchgate.net The structure of this compound, with its two amine groups, offers a high theoretical CO2 loading capacity.
Diamine-functionalized materials, such as polymers or porous solids, could be developed for the selective adsorption of CO2. nih.gov The tunability of the diamine structure allows for the optimization of properties like absorption capacity, kinetics, and regeneration energy. Future work could involve synthesizing and testing various materials incorporating this diamine for their CO2 capture performance under different industrial conditions.
| Application | Material Type | Advantage of Steric Hindrance |
| CO2 Capture | Liquid amine scrubbers | Lower regeneration energy |
| CO2 Adsorption | Functionalized polymers | High selectivity and capacity |
| Heavy Metal Chelation | Modified sorbents | Selective binding of toxic metal ions |
Design of Novel Catalytic Systems Based on the Diamine Scaffold
Diamine ligands are widely used in coordination chemistry and catalysis to influence the reactivity and selectivity of metal centers. nih.gov The bulky substituents in this compound can create a specific steric environment around a metal center, which can be exploited to control the access of substrates and favor certain reaction pathways. acs.orgnii.ac.jp This is particularly relevant in asymmetric catalysis, where the chiral environment created by the ligand is crucial for enantioselectivity.
Derivatives of this compound could be synthesized to act as chiral ligands for a variety of metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and polymerizations. sigmaaldrich.comnih.gov The rigidity and steric bulk of the ligand can lead to catalysts with high activity and selectivity. Research in this direction would involve the synthesis of new ligands and the evaluation of their catalytic performance in synthetically important transformations.
| Catalytic Application | Metal | Role of Diamine Ligand |
| Asymmetric Hydrogenation | Ruthenium, Rhodium | Inducing enantioselectivity |
| Cross-Coupling Reactions | Palladium, Copper | Enhancing catalyst stability and activity |
| Olefin Polymerization | Titanium, Zirconium | Controlling polymer microstructure |
Development of Advanced Materials with Tunable Properties
The incorporation of this compound into polymeric structures offers a route to advanced materials with tailored properties. In the synthesis of polyimides, for instance, the choice of the diamine monomer has a profound impact on the final properties of the material, such as its thermal stability, mechanical strength, and gas permeability. mdpi.com The bulky and somewhat flexible nature of this compound could be used to disrupt polymer chain packing, leading to materials with increased free volume and enhanced gas permeability, which is desirable for membrane-based gas separations. rsc.org
Furthermore, this diamine can be a building block for creating cross-linked polymer networks with controlled porosity and surface chemistry. Such materials could find applications as sorbents, catalyst supports, or in controlled-release systems. The ability to functionalize the amine groups prior to or after polymerization adds another layer of tunability to the material properties.
| Material Class | Property Influenced by Diamine | Potential Application |
| Polyimides | Free volume, chain packing | Gas separation membranes |
| Polyamides | Flexibility, thermal stability | High-performance fibers and films |
| Cross-linked Polymers | Porosity, surface functionality | Sorbents, catalyst supports |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1,N1,4,4-Tetramethylpentane-1,5-diamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination of ketones with methylamine derivatives. For example, using a Pd/C catalyst under hydrogen gas (H₂) at 60–80°C for 12–24 hours. Control of pH (maintained at 8–9 with NaHCO₃) and stoichiometric ratios (1:2.5 for ketone:amine) optimizes yield . Purification via fractional distillation or silica gel chromatography is critical to isolate the diamine from byproducts like mono-aminated intermediates.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodology : Refer to Safety Data Sheets (SDS) for hazard-specific protocols. Use nitrile gloves, fume hoods, and flame-resistant lab coats due to its flammability and potential respiratory irritation. Store in amber glass bottles under inert gas (N₂ or Ar) at 4°C to prevent oxidation. Spill management requires neutralization with 10% acetic acid followed by absorption with vermiculite .
Q. What spectroscopic techniques are most effective for preliminary characterization of this diamine?
- Methodology : Use Fourier-transform infrared spectroscopy (FT-IR) to identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹). Nuclear magnetic resonance (¹H NMR) resolves methyl group environments (δ 1.1–1.3 ppm for -CH₃ and δ 2.5–3.0 ppm for -N-CH₃). Confirm molecular weight via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) .
Advanced Research Questions
Q. How can gas chromatography-mass spectrometry (GC-MS) elucidate the metabolic fate of this compound in biological systems?
- Methodology : Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 280°C at 10°C/min). Monitor fragments at m/z 130 (base peak, [M-CH₃]⁺) and m/z 72 ([CH₂=N-CH₂-CH₂-NH₂]⁺). Compare retention times and fragmentation patterns to reference libraries, as demonstrated in cheetah urinary metabolite studies .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔfH°) of this diamine across studies?
- Methodology : Standardize measurement protocols using NIST-recommended calorimetry methods. For example, employ bomb calorimetry under controlled O₂ atmospheres to determine enthalpy of formation (ΔfH°). Cross-validate with computational methods (e.g., Gaussian09 at the B3LYP/6-311++G** level) to account for experimental artifacts like solvent interactions .
Q. How does this compound interact with transition metals, and what coordination geometries are favored?
- Methodology : Titrate the diamine with Cu(II) or Fe(III) salts in ethanol/water (1:1) at pH 6.5–7.5. Monitor complexation via UV-Vis (e.g., λmax shifts from 300 nm to 450 nm for Cu²⁺ complexes). X-ray crystallography reveals square planar (Cu²⁺) or octahedral (Fe³⁺) geometries, with bond lengths (Cu–N: ~2.0 Å) validated against crystallographic databases .
Q. What role does this diamine play in microbial or mammalian metabolic pathways, and how can its origin (host vs. microbiota) be determined?
- Methodology : Use isotopic labeling (¹³C-methyl groups) in in vitro cultures of gut microbiota vs. host hepatocytes. Analyze labeled metabolites via liquid chromatography-tandem MS (LC-MS/MS). Pathway mapping tools (e.g., KEGG) identify enzymes like methyltransferases (e.g., SAM-dependent N-methylation of cadaverine) .
Data Interpretation and Experimental Design
Q. How can researchers design robust assays to distinguish this compound from structural isomers (e.g., N1,N5-dimethylpentane-1,5-diamine)?
- Methodology : Employ 2D NMR techniques (HSQC, HMBC) to resolve methyl group connectivity. For isomers with identical masses, use ion mobility spectrometry (IMS) to differentiate collision cross-sections. Computational modeling (e.g., MOBCAL) predicts IMS drift times based on molecular conformation .
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
